![molecular formula C12H5ClF3N3O2S B1275928 5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 676153-48-3](/img/structure/B1275928.png)
5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
This compound, also known as 5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, has the molecular formula C12H5ClF3N3O2S . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H5ClF3N3O2S/c13-9-2-1-7 (22-9)5-3-8 (12 (14,15)16)19-10 (17-5)4-6 (18-19)11 (20)21/h1-4H, (H,20,21) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 347.7 . It is a solid substance . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Structural Studies
- The compound has been synthesized and its crystal structure determined. It exhibits inhibition of cancer cell proliferation (Ju Liu et al., 2016).
Chemical Synthesis and Modification
- A study on the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides outlines methods for creating derivatives of this compound (Miha Drev et al., 2014).
- Efficient synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, involving SNAr and Suzuki Cross-Coupling reactions, provides methods for functional diversification of this compound (Badr Jismy et al., 2020).
- The synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidines and related compounds indicates the chemical versatility and reactivity of this class of compounds (Yan‐Chao Wu et al., 2006).
Biological Activity
- Pyrazolo[1,5-a]pyrimidines, including derivatives of the specific compound , have been evaluated for antitumor and anti-5-lipoxygenase activities, highlighting their potential in cancer and inflammatory disease research (A. Rahmouni et al., 2016).
- Another study synthesized and evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives, including those structurally related to the specific compound, for their antimicrobial activities as RNA polymerase inhibitors (Amira E. M. Abdallah & G. Elgemeie, 2022).
Antimicrobial Properties
- Novel pyrazolo[3,4-d]pyrimidine derivatives, related to the compound , have been synthesized and shown potential as antimicrobial agents (B. S. Holla et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of this compound are Tropomyosin receptor kinases (Trks) . Trks are a family of transmembrane receptor tyrosine kinases that have attracted significant attention as drug targets due to their role in various biological processes .
Mode of Action
This compound interacts with its targets by inhibiting the activity of Trks . It exhibits potent Trk inhibitory activities, which results in significant changes in the function of these kinases .
Biochemical Pathways
The inhibition of Trks affects various biochemical pathways. Trks play a crucial role in the survival, development, and function of neurons. Therefore, the inhibition of these kinases can have significant effects on neuronal function .
Result of Action
The inhibition of Trks by this compound can lead to various molecular and cellular effects. These effects can include changes in cell proliferation, differentiation, and survival . .
properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF3N3O2S/c13-9-2-1-7(22-9)5-3-8(12(14,15)16)19-10(17-5)4-6(18-19)11(20)21/h1-4H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWLTWBWFAYFLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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